molecular formula C23H16N4O3 B2432910 3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 892362-11-7

3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2432910
M. Wt: 396.406
InChI Key: MJDWPMZCNGWALK-UHFFFAOYSA-N
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Description

The compound “3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains several functional groups. It has a pyrazoloquinoline core, which is a type of heterocyclic compound . Attached to this core are methoxyphenyl and nitrophenyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several rings and functional groups. The pyrazoloquinoline core would likely contribute to the rigidity of the molecule, while the methoxyphenyl and nitrophenyl groups could influence its electronic properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating methoxy group and the electron-withdrawing nitro group. These groups could direct electrophilic aromatic substitution reactions to specific positions on the phenyl rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could increase its polarity, potentially affecting its solubility in various solvents .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Constrained Pyrazoloquinoline Derivatives : Kasiotis et al. (2006) reported the synthesis of novel pyrazolo[4,3-c]quinoline derivatives. These derivatives were synthesized using 2,3-dihydro-lH-quinolin-4-ones, functionalized with acylating agents to produce pyrazole derivatives (Kasiotis, Fokialakis, & Haroutounian, 2006).

  • Regioselective Acylation and Antibacterial Activity : A study by Lapa et al. (2013) explored the regioselective acylation of 3-amino-1H-pyrazolo[3,4-b]quinolines. These compounds showed significant in vitro inhibitory activity on bacterial serine/threonine protein kinases (Lapa, Bekker, Mirchink, Danilenko, & Preobrazhenskaya, 2013).

  • Antimicrobial Properties of Quinoline Derivatives : El-Gamal, Hagrs, & Abulkhair (2016) synthesized a series of 3-substituted 6-methoxy-1H-pyrazolo[3,4-b]quinoline derivatives. These compounds exhibited moderate activities against a range of bacteria and fungi (El-Gamal, Hagrs, & Abulkhair, 2016).

  • Microwave-Assisted Synthesis of Pyrazoloquinolines : Research by Mogilaiah, Sudhakar, & Reddy (2003) describes a microwave-assisted synthesis method for pyrazolo[3,4-b]quinolines, which significantly enhanced the reaction rate and yield compared to conventional methods (Mogilaiah, Sudhakar, & Reddy, 2003).

Biological Activities

  • Synthesis and Anti-Inflammatory Effects : Tseng et al. (2018) synthesized certain pyrazolo[4,3-c]quinoline derivatives and evaluated their anti-inflammatory activities by inhibiting nitric oxide production in cells. Some derivatives showed significant inhibitory activity (Tseng, Tung, Peng, Chen, Tzeng, & Cheng, 2018).

  • Intramolecular Proton Transfer in Azole-Quinoline Derivatives : Padalkar & Sekar (2014) studied the photophysical behaviors of synthesized quinoline derivatives containing azole moieties. These compounds showed dual emissions and large Stokes' shift emission patterns, indicating potential applications in fluorescence-based applications (Padalkar & Sekar, 2014).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given the biological activity of many quinoline derivatives, it could be of interest in the field of medicinal chemistry .

properties

IUPAC Name

3-(3-methoxyphenyl)-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O3/c1-30-18-9-4-6-15(12-18)22-20-14-24-21-11-3-2-10-19(21)23(20)26(25-22)16-7-5-8-17(13-16)27(28)29/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDWPMZCNGWALK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

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